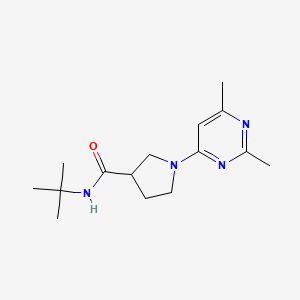

N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-10-8-13(17-11(2)16-10)19-7-6-12(9-19)14(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJMCHWTFAKHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Core Functionalization

This approach begins with a pre-formed pyrrolidine derivative, such as pyrrolidine-3-carboxylic acid or its esters. The tert-butyl carboxamide group is introduced via amide coupling, followed by pyrimidine ring installation at the nitrogen atom.

Pyrimidine Ring Construction on Pyrrolidine

Alternative routes involve synthesizing the pyrimidine moiety directly on a pyrrolidine scaffold. This method often employs cyclocondensation reactions between amidines and β-keto esters or α,β-unsaturated carbonyl compounds.

Stepwise Synthetic Routes

Synthesis of tert-Butyl Pyrrolidine-3-Carboxamide

Pyrrolidine-3-carboxylic acid is reacted with tert-butylamine in the presence of coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Yields typically range from 75–85% after purification by column chromatography.

Pyrimidine Ring Installation

The tert-butyl-protected pyrrolidine undergoes SNAr with 4-chloro-2,6-dimethylpyrimidine in anhydrous DMF at 80–100°C. Potassium carbonate serves as a base, achieving 60–70% yield. Microwave irradiation (150°C, 30 min) improves efficiency to 85%.

Reaction Conditions Table

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Temperature (°C) | 80–100 | 150 |

| Time (h) | 12–24 | 0.5 |

| Catalyst/Base | K2CO3 | K2CO3 |

| Yield (%) | 60–70 | 85 |

Preparation of Halogenated Pyrimidine

2,6-Dimethyl-4-bromopyrimidine is synthesized via bromination of 2,6-dimethylpyrimidin-4-ol using PBr3 in acetonitrile (90% yield).

Buchwald-Hartwig Amination

The bromopyrimidine reacts with tert-butyl pyrrolidine-3-carboxamide using Pd(OAc)2/Xantphos catalyst system. Optimized conditions (toluene, 110°C, 24 h) provide 78% yield. Key advantages include tolerance for steric bulk and excellent regioselectivity.

Advanced Methodologies and Optimization

Protecting Group Strategies

Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen prevents undesired side reactions during pyrimidine functionalization. Deprotection with TFA (trifluoroacetic acid) followed by neutralization with NaHCO3 ensures >95% recovery.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states. Non-polar solvents (toluene) favor cross-coupling reactions by improving catalyst longevity.

Catalytic Systems for Coupling Reactions

Comparative studies of palladium catalysts reveal superior performance of Pd(OAc)2/Xantphos over Pd(dba)2/BINAP systems in aryl amination (78% vs. 65% yield).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include unreacted pyrrolidine (retention time: 2.3 min) and bis-alkylated byproducts (<1%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide has shown promise in anticancer research. Studies have indicated that compounds with similar pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidines have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of breast cancer cells through the modulation of signaling pathways associated with apoptosis .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Pyrimidine derivatives are known to interact with neurotransmitter systems, which could help alleviate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease.

Case Study : Research has indicated that pyrrolidine derivatives can enhance cognitive function in animal models of Alzheimer's disease by modulating acetylcholine levels . Further studies are required to assess the efficacy of this compound specifically.

Antimicrobial Properties

Recent investigations into the antimicrobial properties of pyrimidine-based compounds have revealed their effectiveness against a range of pathogens. This compound may exhibit similar properties.

| Compound | Pathogen Targeted | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| N-tert-butyl derivatives | Staphylococcus aureus | High |

This table summarizes preliminary findings on the antimicrobial activity associated with this compound and its derivatives.

Synthesis of Complex Molecules

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals.

Example Reaction : The compound can be utilized in cross-coupling reactions to synthesize more complex pyrimidine derivatives that may possess enhanced biological activity .

Mechanism of Action

The mechanism by which N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine/pyrimidine derivatives with pyrrolidine-carboxamide or carbamate scaffolds. Key structural analogs and their distinguishing features are discussed below:

tert-Butyl (1-Acetylpiperidin-4-yl)Carbamate ()

- Structure : Features a piperidine ring (6-membered) instead of pyrrolidine (5-membered), with a tert-butyl carbamate and acetylated amine.

- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, followed by HCl/MeOH deprotection. This contrasts with the target compound, which lacks a piperidine or acetyl group .

- Key Data : 1H NMR (CDCl₃) shows acetyl resonance at δ 2.05 ppm and tert-butyl singlet at δ 1.43 ppm. LCMS: m/z 243 [M+H]+ .

tert-Butyl 3-((6-Iodo-3-Methoxypyridin-2-yloxy)Methyl)Pyrrolidine-1-Carboxylate ()

- Structure : Includes a pyrrolidine-1-carboxylate backbone, a 6-iodo-3-methoxypyridine substituent, and a tert-butyl group.

- Differentiation : The iodine and methoxy groups on the pyridine ring enhance steric bulk and electronic effects compared to the dimethylpyrimidine in the target compound. This may influence binding affinity in medicinal chemistry contexts .

tert-Butyl 6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)-2-Fluoropyridin-3-ylCarbamate ()

- Structure : Combines a pyrrolidine ring with a silyl-protected hydroxymethyl group, a fluoropyridine, and a tert-butyl carbamate.

Methyl 2-Iodoisonicotinate ()

- Structure : Simpler pyridine derivative with an iodine substituent and methyl ester.

- Comparison : Lacks the pyrrolidine-carboxamide scaffold but shares halogenation patterns. The ester group offers distinct reactivity (e.g., hydrolysis to carboxylic acids) compared to the carboxamide in the target compound .

Structural and Functional Analysis

Substituent Effects

- Pyrimidine vs.

- tert-Butyl Group : Common across analogs, this group improves solubility in organic phases and resistance to oxidative metabolism .

- Carboxamide vs. Carbamate : The carboxamide in the target compound is less prone to hydrolysis than carbamates, offering greater stability under physiological conditions .

Data Tables

Table 1. Structural Comparison of Key Analogs

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | Pyrrolidine | 2,6-Dimethylpyrimidin-4-yl, tert-butyl | ~307.4 (calculated) | Carboxamide, pyrimidine |

| tert-Butyl (1-Acetylpiperidin-4-yl)Carbamate | Piperidine | Acetyl, tert-butyl carbamate | 243.3 (LCMS) | Carbamate, acetylated amine |

| tert-Butyl 3-((6-Iodo-3-Methoxypyridin-2-yloxy)Methyl)Pyrrolidine-1-Carboxylate | Pyrrolidine | 6-Iodo-3-methoxypyridine, tert-butyl | ~506.3 (calculated) | Iodine for cross-coupling, methoxy |

Biological Activity

N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C14H21N3O

- Molecular Weight : 263.34 g/mol

- CAS Number : 1306739-53-6

Research indicates that compounds containing pyrimidine and pyrrolidine moieties often exhibit diverse biological activities, including antiviral and anticancer properties. The specific mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit various enzymes critical for viral replication and cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, influencing cell growth and survival.

Antiviral Activity

Recent studies have highlighted the potential of pyrimidine derivatives as antiviral agents. For instance, modifications at the 2 and 6 positions on the pyrimidine ring have been associated with enhanced biological activity against viral targets.

| Compound | EC50 (μM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.20 | TMV CP |

| Related Compound B | 0.35 | Viral Reverse Transcriptase |

The above table illustrates the comparative efficacy of similar compounds, suggesting that structural modifications can lead to significant differences in antiviral potency .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that derivatives with similar structures exhibited moderate to high activity against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HT29 (Colon Cancer) | 92.4 |

| LXFA 629 (Lung Cancer) | TBD |

| MAXF 401 (Breast Cancer) | TBD |

These findings indicate that this compound could potentially be developed as a therapeutic agent against multiple cancer types .

Case Studies

- Case Study on Antiviral Efficacy : In vitro assays demonstrated that modifications on the pyrimidine ring significantly enhanced the compound's ability to inhibit viral replication in cultured cells.

- Case Study on Anticancer Properties : A series of analogs were synthesized based on the core structure of this compound, leading to the discovery of compounds with improved IC50 values against resistant cancer cell lines.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions starting with pyrrolidine precursors functionalized with tert-butyl and pyrimidine groups. Key steps include:

- Coupling reactions to introduce the 2,6-dimethylpyrimidin-4-yl moiety via nucleophilic substitution or metal-catalyzed cross-coupling .

- Carboxamide formation through activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with tert-butylamine .

- Intermediate characterization via NMR (to confirm regiochemistry), mass spectrometry (for molecular weight validation), and HPLC (to assess purity). For example, can distinguish between pyrrolidine ring conformers .

Basic: Which spectroscopic and chromatographic techniques are critical for verifying the compound’s structural identity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and stereochemistry. For instance, the tert-butyl group exhibits a singlet at ~1.4 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., CHNO) with <2 ppm error .

- Infrared Spectroscopy (IR): Identifies carbonyl stretches (~1650–1700 cm) and NH vibrations (~3300 cm) .

- HPLC-PDA/ELSD: Ensures >95% purity by quantifying impurities under optimized mobile phases (e.g., acetonitrile/water gradients) .

Advanced: How can reaction conditions (solvent, temperature, catalysts) be optimized to improve yield and reduce byproducts?

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in coupling steps, while dichloromethane minimizes side reactions in carboxamide formation .

- Temperature control: Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates, whereas reflux (80–100°C) accelerates slow reactions .

- Catalyst screening: Palladium catalysts (e.g., Pd(PPh)) improve pyrimidine coupling efficiency, as evidenced by kinetic studies showing >80% yield with 5 mol% loading .

- Byproduct analysis: LC-MS identifies common impurities (e.g., de-tert-butylated byproducts), guiding additive use (e.g., scavengers like polymer-bound triphenylphosphine) .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation: Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of tert-butyl and pyrimidine groups .

- Computational modeling: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

- Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry when NMR data is ambiguous .

Advanced: What computational approaches are used to predict the compound’s interaction with biological targets?

Answer:

- Molecular docking: Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., kinases or proteases). For example, docking scores ≤-8.2 kcal/mol suggest strong binding affinity .

- Molecular Dynamics (MD) simulations: Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) by analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

- Pharmacophore modeling: Identifies critical interaction features (e.g., hydrogen bonds between the carboxamide and catalytic residues) .

Advanced: How is the compound’s biological activity validated against proposed targets, and what assays mitigate false positives?

Answer:

- Enzyme inhibition assays: Measure IC values using fluorogenic substrates (e.g., for proteases) with controls (e.g., Z-FR-AMC for background subtraction) .

- Cell-based assays: Use reporter gene systems (e.g., luciferase) to confirm target engagement in physiological conditions. Dose-response curves (1–100 µM) validate potency .

- Counter-screening: Test against related off-targets (e.g., cytochrome P450 enzymes) to exclude non-specific effects. Data should show >10-fold selectivity .

Advanced: What strategies resolve discrepancies in biological activity data across different studies?

Answer:

- Meta-analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC values .

- Proteomic profiling: Use affinity pull-downs with SILAC labeling to identify unintended targets contributing to observed activity .

- Structural analogs: Synthesize derivatives (e.g., replacing tert-butyl with cyclopropyl) to isolate structure-activity relationships (SAR) and validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.